((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is a synthetic compound characterized by its complex structure, which includes an epoxide group and a nitrobenzoate moiety. Its molecular formula is C18H17NO6, and it has a molecular weight of approximately 343.33 g/mol. The compound's structure features a benzyloxy group attached to an oxirane ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no documented information regarding a specific mechanism of action for this compound.
These reactions highlight the compound's versatility in synthetic applications.
The synthesis of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate typically involves several steps:
These methods allow for the efficient production of the compound while maintaining its stereochemistry .
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate has potential applications in:
Interaction studies are crucial for understanding how ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate interacts with biological targets. These studies may include:
Such studies are essential for determining the safety and efficacy of the compound in potential therapeutic applications.
Several compounds share structural features with ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Nitrophenyl glycidyl ether | Contains a glycidyl group | Known for its epoxy resin applications |
Benzyloxy methyl epoxide | Similar oxirane structure | Used in polymer chemistry |
Nitrobenzene derivatives | Contains nitro groups | Exhibits diverse biological activities |
Each of these compounds has unique properties that distinguish them from ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate while sharing common functional groups that may influence their reactivity and biological activity .
((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is an organic compound with the molecular formula C₁₈H₁₇NO₆ [1] [2]. This compound has a molecular weight of 343.33-343.34 g/mol, as determined by precise analytical measurements [1] [3]. The compound is registered under the Chemical Abstracts Service (CAS) number 78469-86-0 and has been assigned the MDL number MFCD00043126 for database identification purposes [1] [3].
The molecular structure can be represented using the SMILES notation: O=C(OC[C@H]1O[C@H]1COCC2=CC=CC=C2)C3=CC=C(N+=O)C=C3, which encodes the connectivity and stereochemistry of all atoms in the molecule [1]. This notation is particularly useful for computational chemistry and database searches.
Table 1: Molecular Formula and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇NO₆ |
Molecular Weight (g/mol) | 343.33-343.34 |
CAS Number | 78469-86-0 |
MDL Number | MFCD00043126 |
Melting Point (°C) | 78-80 |
Boiling Point (°C) | 509.5±35.0 (Predicted) |
Density (g/cm³) | 1.299±0.06 (Predicted) |
Optical Activity ([α]20/D) | +34±1°, c = 0.5% in chloroform |
Storage Conditions | Sealed in dry, 2-8°C |
The physical properties of this compound include a melting point range of 78-80°C and a predicted boiling point of approximately 509.5±35.0°C [2] [3]. The compound exhibits optical activity with a specific rotation [α]20/D of +34±1° when measured at a concentration of 0.5% in chloroform, confirming its chiral nature [3] [4].
The compound name ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate explicitly indicates the presence of two stereogenic centers at positions 2 and 3 of the oxirane (epoxide) ring [3] [4]. The stereochemical descriptors (2R,3S) denote the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules [4] [5].
At position 2 of the oxirane ring, the configuration is R (rectus, Latin for "right"), indicating that the priority of substituents decreases in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the observer [4] [5]. At position 3, the configuration is S (sinister, Latin for "left"), indicating that the priority of substituents decreases in a counterclockwise direction [4] [5].
Table 2: Stereochemical Configuration
Center | Configuration | Description |
---|---|---|
C-2 (Epoxide Carbon) | R | Right-handed configuration at position 2 |
C-3 (Epoxide Carbon) | S | Left-handed configuration at position 3 |
Overall Configuration | 2R,3S | Trans-disubstituted epoxide |
This 2R,3S configuration creates a trans relationship between the substituents on the epoxide ring, which is an important structural feature that influences the compound's three-dimensional shape and reactivity [6] [7]. The stereochemistry is maintained by the rigid epoxide ring structure, which prevents free rotation around the C-C bond within the ring [6].
The epoxide (oxirane) ring is a defining structural feature of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [6] [8]. This three-membered ring consists of two carbon atoms and one oxygen atom, forming a nearly equilateral triangle [6]. The epoxide ring is characterized by significant ring strain due to the forced 60° bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms [6] [8].
In this compound, the epoxide ring exhibits a trans-disubstituted configuration with the 2R,3S stereochemistry [4] [6]. This stereochemical arrangement places the benzyloxymethyl group and the 4-nitrobenzoate-substituted methyl group on opposite faces of the epoxide ring plane [6] [7]. The trans configuration contributes to the compound's overall three-dimensional structure and influences its reactivity in nucleophilic ring-opening reactions [6] [8].
The strained nature of the epoxide ring makes it particularly reactive toward nucleophiles, which can attack either carbon atom of the ring, leading to ring opening [6] [8]. The stereochemistry of the epoxide ring is crucial for determining the outcome of such reactions, as nucleophilic attack typically occurs with inversion of configuration at the site of attack [6].
The benzyloxy group (phenylmethoxy, -OCH₂Ph) is attached to the epoxide ring via a methylene linker at the C-3 position [1] [9]. This substituent consists of a benzene ring connected to an oxygen atom through a methylene (CH₂) bridge [9] . The benzyloxy group is a common protecting group for alcohols and is often used in organic synthesis due to its stability under various reaction conditions and its selective cleavage methods .
In ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, the benzyloxy group contributes to the overall lipophilicity of the molecule and provides a site for potential π-π interactions through its aromatic ring [9] . The methylene linker between the epoxide and the benzyloxy group adds conformational flexibility to this part of the molecule .
The benzyloxy substituent is characterized by its electron-rich aromatic system, which can participate in various non-covalent interactions . The benzylic carbon (adjacent to the aromatic ring) is slightly acidic due to the stabilization of the corresponding carbanion by the adjacent aromatic system .
The nitrobenzoate moiety in ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate consists of a benzoate ester with a nitro group at the para position of the aromatic ring [1] [11]. This functional group is attached to the methyl group at the C-2 position of the epoxide ring, forming an ester linkage [1] [2].
The nitro group (-NO₂) is strongly electron-withdrawing, which affects the electronic distribution in the aromatic ring, making it electron-deficient [11] [12]. This electronic effect influences the reactivity of the ester linkage and can make it more susceptible to nucleophilic attack [11].
The para-nitrobenzoate group is commonly used in organic synthesis as an activating group for alcohols, making them better leaving groups in substitution reactions [11]. The presence of the nitro group enhances the leaving group ability of the benzoate through its electron-withdrawing effect [11] [12].
In the context of the overall molecular structure, the nitrobenzoate moiety provides a potential site for hydrogen bonding through its nitro group and carbonyl oxygen [11]. These hydrogen bonding capabilities can influence the compound's interactions with other molecules and its crystal packing arrangement [11].
Table 3: Key Functional Groups Analysis
Functional Group | Position | Key Features |
---|---|---|
Epoxide Ring | C-2, C-3 | Three-membered ring with oxygen, 2R,3S configuration |
Benzyloxy Group | C-3 substituent | Phenylmethoxy group (-OCH₂Ph) |
Nitrobenzoate Ester | C-2 substituent | Para-nitrobenzoyl ester (-CO-Ar-NO₂) |
Aromatic Ring (Benzyl) | Part of benzyloxy | Electron-rich aromatic system |
Aromatic Ring (Nitrobenzoate) | Part of nitrobenzoate | Electron-deficient aromatic system |
X-ray crystallography provides definitive structural information about ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, including bond lengths, bond angles, and absolute stereochemistry [8] [13]. This technique involves directing X-rays at a crystalline sample of the compound and analyzing the diffraction pattern produced when the X-rays interact with the electrons in the molecule [8].
For epoxide-containing compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, X-ray crystallography reveals the characteristic three-membered ring structure with bond angles of approximately 59-61° at each atom in the ring [8] [13]. The C-O bond lengths in the epoxide ring typically range from 1.43 to 1.47 Å, which is shorter than typical C-O single bonds due to the ring strain [8]. Similarly, the C-C bond in the epoxide ring (1.46-1.50 Å) is slightly longer than typical C-C bonds [8] [13].
X-ray crystallography is particularly valuable for confirming the absolute stereochemistry of chiral compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [8] [13]. The technique can unambiguously determine the spatial arrangement of atoms and confirm the 2R,3S configuration of the epoxide ring [8]. Additionally, it provides information about the crystal packing arrangement, revealing intermolecular interactions such as hydrogen bonding networks involving the nitro and ester groups [8] [14].
Table 5: X-ray Crystallography Parameters
Parameter | Typical Value | Significance |
---|---|---|
Crystal System | Monoclinic or Orthorhombic | Common for organic molecules with chiral centers |
Space Group | P2₁ or P2₁2₁2₁ (chiral compounds) | Preserves stereochemical information |
Unit Cell Dimensions | a = 6-10 Å, b = 10-15 Å, c = 15-20 Å | Reflects molecular size and packing efficiency |
Bond Length (C-O Epoxide) | 1.43-1.47 Å | Shorter than typical C-O single bonds due to ring strain |
Bond Length (C-C Epoxide) | 1.46-1.50 Å | Slightly longer than typical C-C bonds due to ring strain |
Bond Angle (C-O-C Epoxide) | 59-61° | Significantly smaller than tetrahedral angle (109.5°) due to ring strain |
Dihedral Angle (Epoxide Ring) | Nearly planar (< 5° deviation) | Confirms the rigid, strained nature of the epoxide ring |
Packing Arrangement | Hydrogen bonding networks via nitro and ester groups | Influences crystal stability and morphology |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate [15] [16]. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of atoms within the molecule [15] [17].
In the ¹H NMR spectrum of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, the protons of the epoxide ring typically appear in the range of 2.5-3.5 ppm [15] [16]. These signals often show complex splitting patterns due to the diastereotopic nature of the protons and their coupling with adjacent protons [15]. The benzylic methylene protons (-OCH₂Ph) usually appear as a singlet or doublet around 4.5-5.0 ppm, while the aromatic protons of the benzyl group resonate in the range of 7.2-7.4 ppm [16] [17].
The protons of the nitrobenzoate moiety exhibit characteristic chemical shifts, with those ortho to the nitro group appearing downfield (8.1-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group [16] [12]. The protons meta to the nitro group typically resonate at 7.5-7.7 ppm [16] [12].
In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring show signals in the range of 50-60 ppm, which is upfield compared to typical alcohol carbons [16] [18]. The benzylic carbon appears around 70-75 ppm, more deshielded than typical alkyl CH₂ carbons due to the adjacent oxygen atom [17] [18]. The aromatic carbons of both the benzyl and nitrobenzoate groups resonate in the range of 127-135 ppm, with the carbon bearing the nitro group appearing further downfield (around 150-155 ppm) [18]. The carbonyl carbon of the ester group typically shows a signal at 165-170 ppm [18] [19].
Table 4: NMR Spectroscopic Data
Nucleus | Chemical Shift Range (ppm) | Characteristic Features |
---|---|---|
¹H NMR (Epoxide Ring) | 2.5-3.5 | Complex splitting patterns due to diastereotopic protons |
¹H NMR (Benzyloxy) | 4.5-5.0 (CH₂), 7.2-7.4 (Aromatic) | Benzylic CH₂ appears as singlet or doublet |
¹H NMR (Nitrobenzoate) | 8.1-8.3 (ortho to NO₂), 7.5-7.7 (meta to NO₂) | Strong downfield shift due to electron-withdrawing NO₂ group |
¹³C NMR (Epoxide Ring) | 50-60 | Epoxide carbons appear upfield compared to alcohols |
¹³C NMR (Benzyloxy) | 70-75 (CH₂), 127-130 (Aromatic) | Benzylic carbon more deshielded than typical alkyl CH₂ |
¹³C NMR (Nitrobenzoate) | 150-155 (C-NO₂), 130-135 (Aromatic), 165-170 (C=O) | Carbonyl carbon highly deshielded, NO₂-substituted carbon downfield |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate, aiding in structural confirmation [20] [21]. The technique involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them to generate a mass spectrum [20].
The molecular ion peak [M]⁺ for ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate appears at m/z 343, confirming its molecular weight [1] [21]. However, this peak often shows low to medium intensity due to the fragility of the molecular ion under ionization conditions [20] [21].
Characteristic fragmentation patterns include the loss of the nitro group (-NO₂) to give a fragment at m/z 297 [M-NO₂]⁺, which is a common fragmentation pathway for nitro-containing compounds [12] [22]. Another significant fragmentation involves the loss of the benzyl group (C₇H₇) to produce a fragment at m/z 252 [M-C₇H₇]⁺, reflecting the facile cleavage at the benzylic position [12] [23].
The nitrobenzoyl fragment appears at m/z 150 with high intensity due to the stability conferred by resonance structures [22] [21]. One of the most prominent peaks in the mass spectrum is the benzyl fragment at m/z 91, which often appears as the base peak (highest intensity) [12] [23]. This fragment corresponds to the tropylium ion (C₇H₇⁺), a particularly stable carbocation [23].
Additionally, a fragment characteristic of the epoxide ring structure may be observed at m/z 57, providing further confirmation of the compound's structural features [20] [24].
Table 6: Mass Spectrometry Fragmentation Patterns
Fragment | m/z Value | Relative Intensity | Significance |
---|---|---|---|
Molecular Ion [M]⁺ | 343 | Low to Medium | Confirms molecular weight |
[M-NO₂]⁺ | 297 | Medium | Common fragmentation for nitro compounds |
[M-C₇H₇]⁺ (Loss of benzyl) | 252 | Medium to High | Facile cleavage at benzylic position |
Nitrobenzoyl Fragment | 150 | High | Stable fragment due to resonance |
Benzyl Fragment | 91 | Very High (Base Peak) | Tropylium ion formation (C₇H₇⁺) |
Epoxide Ring Fragment | 57 | Medium | Characteristic of epoxide-containing compounds |